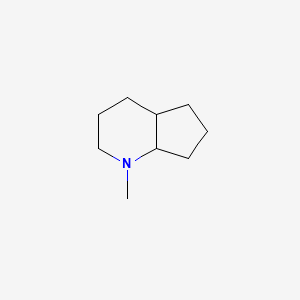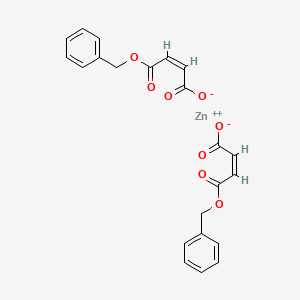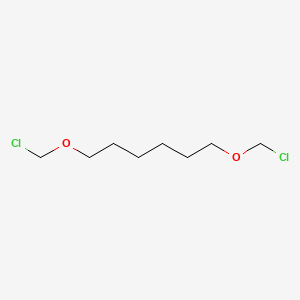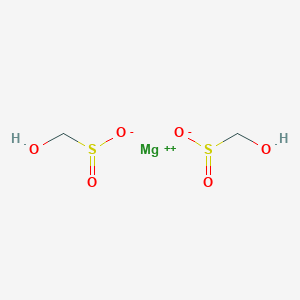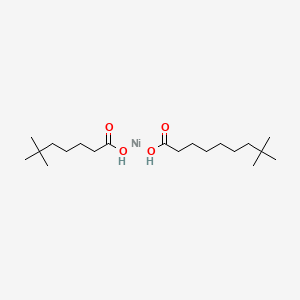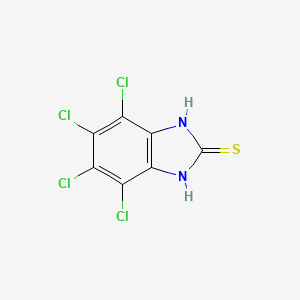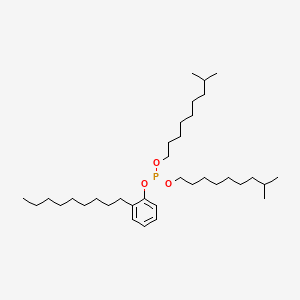
Sodium cortisone sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium cortisone sulfate is a corticosteroid derivative used in various medical and scientific applications. It is a sodium salt form of cortisone sulfate, which is a metabolite of cortisone. Cortisone itself is a glucocorticoid hormone produced by the adrenal cortex and is involved in the regulation of inflammation, immune response, and metabolism.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium cortisone sulfate typically involves the sulfation of cortisone. This process can be achieved through the reaction of cortisone with sulfur trioxide or chlorosulfonic acid in the presence of a base such as pyridine. The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the sulfate ester.
Industrial Production Methods: Industrial production of this compound involves large-scale sulfation processes. These processes utilize advanced techniques such as continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The use of automated systems allows for precise control over the reaction parameters, reducing the risk of side reactions and impurities.
化学反应分析
Types of Reactions: Sodium cortisone sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cortisone sulfate.
Reduction: Reduction reactions can convert it back to cortisone.
Substitution: It can participate in substitution reactions where the sulfate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Cortisone sulfate.
Reduction: Cortisone.
Substitution: Various cortisone derivatives depending on the substituent introduced.
科学研究应用
Sodium cortisone sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is employed in studies related to hormone regulation and metabolic pathways.
Medicine: It is used in the development of corticosteroid-based drugs and in the treatment of inflammatory and autoimmune diseases.
Industry: It is utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other corticosteroid compounds.
作用机制
Sodium cortisone sulfate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate the transcription of target genes. The resulting changes in gene expression lead to the anti-inflammatory and immunosuppressive effects of the compound. Key molecular targets include cytokines, chemokines, and other mediators of inflammation.
相似化合物的比较
- Cortisol sulfate sodium
- Hydrocortisone sodium succinate
- Cortisone acetate
- Prednisolone sodium phosphate
Comparison: Sodium cortisone sulfate is unique in its specific sulfation pattern, which influences its solubility, stability, and biological activity. Compared to cortisol sulfate sodium, it has a different metabolic profile and is used in distinct therapeutic contexts. Hydrocortisone sodium succinate and cortisone acetate are also corticosteroid derivatives but differ in their esterification and pharmacokinetic properties. Prednisolone sodium phosphate is another corticosteroid with a different therapeutic application and potency.
属性
CAS 编号 |
2681-67-6 |
|---|---|
分子式 |
C21H27NaO8S |
分子量 |
462.5 g/mol |
IUPAC 名称 |
sodium;[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] sulfate |
InChI |
InChI=1S/C21H28O8S.Na/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;/h9,14-15,18,25H,3-8,10-11H2,1-2H3,(H,26,27,28);/q;+1/p-1/t14-,15-,18+,19-,20-,21-;/m0./s1 |
InChI 键 |
CKCQAVLXEMPVTM-HNGAPHHWSA-M |
手性 SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)COS(=O)(=O)[O-])O)C.[Na+] |
规范 SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)COS(=O)(=O)[O-])O)C.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


